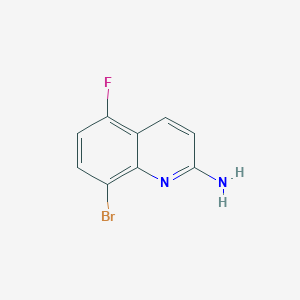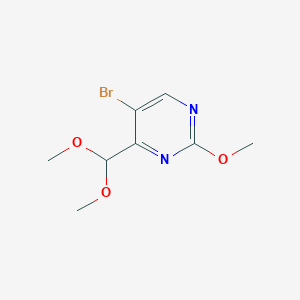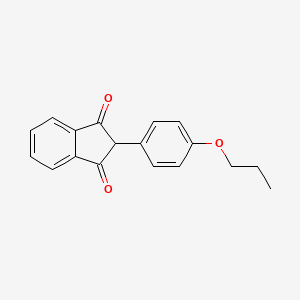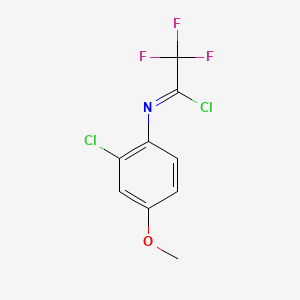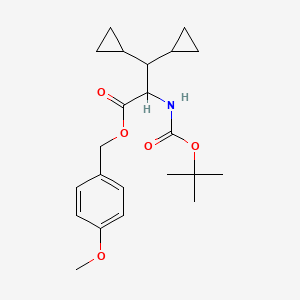
4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a 4-methoxybenzyl group, a Boc-protected amino group, and a dicyclopropylpropanoate moiety, making it a versatile molecule for synthetic and analytical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of the amino group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Formation of the dicyclopropylpropanoate moiety: This involves the cyclopropanation of a suitable precursor, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the 4-methoxybenzyl group: This step usually involves a nucleophilic substitution reaction, where the 4-methoxybenzyl group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques like chromatography.
化学反应分析
Types of Reactions
4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid for Boc deprotection, followed by nucleophiles for substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then interact with various biological targets. The dicyclopropylpropanoate moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Methoxybenzyl (S)-2-amino-3,3-dicyclopropylpropanoate: Lacks the Boc protection, making it more reactive.
4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dipropylpropanoate: Contains dipropyl groups instead of dicyclopropyl groups, affecting its steric properties.
Uniqueness
4-Methoxybenzyl (S)-2-(Boc-amino)-3,3-dicyclopropylpropanoate is unique due to its combination of a Boc-protected amino group and a dicyclopropylpropanoate moiety. This combination provides a balance of reactivity and stability, making it a valuable compound for various synthetic and analytical applications.
属性
分子式 |
C22H31NO5 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)methyl 3,3-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-19(18(15-7-8-15)16-9-10-16)20(24)27-13-14-5-11-17(26-4)12-6-14/h5-6,11-12,15-16,18-19H,7-10,13H2,1-4H3,(H,23,25) |
InChI 键 |
XFQURFGTOVVVFC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)OCC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile](/img/structure/B13683655.png)
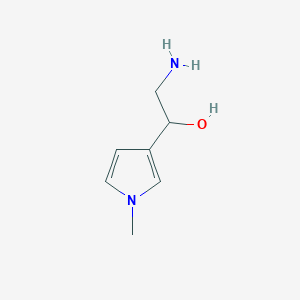
![Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B13683660.png)
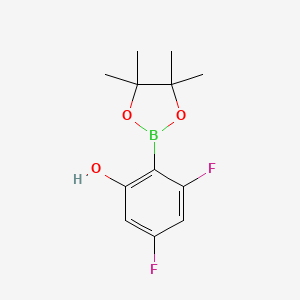
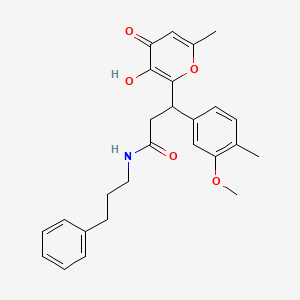
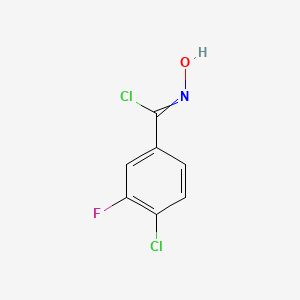
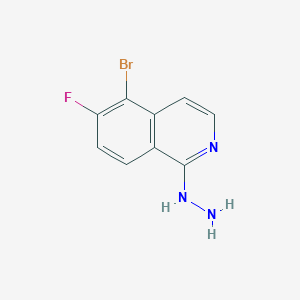
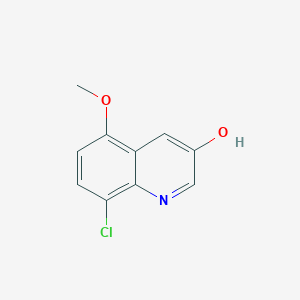
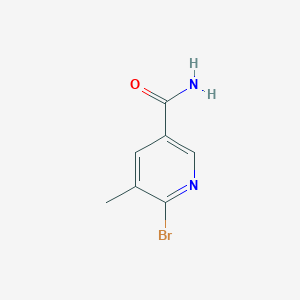
![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)
